molecular formula C21H18F2N2O B14424654 N,N-Dibenzyl-N'-(2,5-difluorophenyl)urea CAS No. 86764-75-2

N,N-Dibenzyl-N'-(2,5-difluorophenyl)urea

Cat. No.: B14424654
CAS No.: 86764-75-2
M. Wt: 352.4 g/mol
InChI Key: SHIXTQUPAMPZAE-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-N'-(2,5-difluorophenyl)urea is a synthetic urea derivative characterized by two benzyl groups attached to one nitrogen atom and a 2,5-difluorophenyl group on the adjacent urea nitrogen. Urea derivatives are widely studied for their diverse applications, ranging from pharmaceuticals to agrochemicals, due to their hydrogen-bonding capabilities and structural versatility.

Properties

CAS No.

86764-75-2

Molecular Formula

C21H18F2N2O

Molecular Weight

352.4 g/mol

IUPAC Name

1,1-dibenzyl-3-(2,5-difluorophenyl)urea

InChI

InChI=1S/C21H18F2N2O/c22-18-11-12-19(23)20(13-18)24-21(26)25(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2,(H,24,26)

InChI Key

SHIXTQUPAMPZAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-N’-(2,5-difluorophenyl)urea typically involves the reaction of 2,5-difluoroaniline with benzyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,5-Difluoroaniline+Benzyl isocyanateN,N-Dibenzyl-N’-(2,5-difluorophenyl)urea\text{2,5-Difluoroaniline} + \text{Benzyl isocyanate} \rightarrow \text{N,N-Dibenzyl-N'-(2,5-difluorophenyl)urea} 2,5-Difluoroaniline+Benzyl isocyanate→N,N-Dibenzyl-N’-(2,5-difluorophenyl)urea

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Common solvents used in the process include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is typically carried out at elevated temperatures and may require the use of catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N’-(2,5-difluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-Dibenzyl-N’-(2,5-difluorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Urea Derivatives

The structural features of N,N-Dibenzyl-N'-(2,5-difluorophenyl)urea can be contextualized by comparing it to analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Application/Use Key Differences
This compound C₂₁H₁₈F₂N₂O 352.38 Dibenzyl, 2,5-difluorophenyl Not reported High lipophilicity from benzyl groups
N-(2H-1,3-Benzodioxol-5-yl)-N'-(2,5-difluorophenyl)urea C₁₄H₁₀F₂N₂O₃ 292.24 Benzodioxol, 2,5-difluorophenyl Research compound Enhanced polarity from benzodioxol
1-(3,4-Dimethoxybenzyl)-3-(4-fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea C₂₈H₂₇FN₄O₆ 534.54 Dimethoxybenzyl, pyrrolidinyl-dione Not reported Complex heterocyclic moiety
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) C₁₀H₁₁F₃N₂O 232.20 Dimethyl, 3-trifluoromethylphenyl Herbicide Simpler alkyl/aryl substituents

Key Observations :

  • Lipophilicity : The dibenzyl groups in the target compound likely confer higher lipophilicity compared to benzodioxol-containing analogs (e.g., 292.24 g/mol compound in ), which may influence membrane permeability and metabolic stability .
  • Electron Effects : The 2,5-difluorophenyl group, common in kinase inhibitors (), introduces electron-withdrawing effects that could modulate binding interactions in biological systems .

Functional and Therapeutic Implications

While explicit data on this compound are lacking, structural parallels to known bioactive compounds provide theoretical insights:

  • TRK Kinase Inhibitors : highlights derivatives with 2,5-difluorophenyl groups as TRK kinase inhibitors for cancer therapy. The target compound’s difluorophenyl moiety may similarly engage kinase active sites, though its dibenzyl groups could sterically hinder target binding compared to smaller substituents .
  • Agrochemical vs. Pharmaceutical Potential: Unlike dimethyl-substituted ureas (e.g., fluometuron, isoproturon) used as herbicides , the bulkier benzyl groups in the target compound may shift its utility toward pharmaceutical applications requiring prolonged half-life or CNS penetration.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : At 352.38 g/mol, the compound exceeds Lipinski’s rule-of-five threshold (500 g/mol), but its moderate size may still allow oral bioavailability .
  • Solubility : The benzyl groups likely reduce aqueous solubility compared to polar analogs like the benzodioxol-containing urea (), necessitating formulation optimization for in vivo studies .
  • Metabolic Stability : Fluorine atoms may mitigate oxidative metabolism, while benzyl groups could increase susceptibility to cytochrome P450-mediated degradation .

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